7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one
Description
7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one is a flavonoid derivative characterized by a benzopyran-4-one core substituted with hydroxy, diphenyl, and propenyl groups. The 7-hydroxy group and aromatic substituents at positions 2 and 3 distinguish it from simpler flavonoids.
Properties
CAS No. |
63455-94-7 |
|---|---|
Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
7-hydroxy-2,3-diphenyl-8-prop-2-enylchromen-4-one |
InChI |
InChI=1S/C24H18O3/c1-2-9-18-20(25)15-14-19-22(26)21(16-10-5-3-6-11-16)23(27-24(18)19)17-12-7-4-8-13-17/h2-8,10-15,25H,1,9H2 |
InChI Key |
MNEGZWRWPVJDNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chromenone Core
The 4H-1-benzopyran-4-one scaffold is typically assembled via Kostanecki-Robinson condensation, where a resorcinol derivative reacts with a β-ketoester under acidic conditions. For 2,3-diphenyl substitution, phenylacetylenes or styrenes may be incorporated during cyclization.
- Condensation : Resorcinol (1.0 equiv), benzil (2.2 equiv), and conc. H$$2$$SO$$4$$ (catalytic) are heated at 120°C for 6 hours.
- Cyclization : The intermediate diketone undergoes intramolecular aldol condensation in refluxing ethanol, yielding 2,3-diphenyl-4H-1-benzopyran-4-one.
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$_6$$) : δ 8.41 (s, H-5), 7.61 (d, J = 8.4 Hz, H-6), 7.45–7.30 (m, Ph), 6.92 (d, J = 8.4 Hz, H-5').
- IR (KBr) : 1629 cm$$^{-1}$$ (C=O stretch).
O-Allylation at Position 7
Introduction of the 7-hydroxy group precedes allylation. Protective group strategies are avoided due to the stability of the chromenone core under basic conditions.
- 7-Hydroxylation : Selective oxidation at position 7 is achieved using H$$2$$O$$2$$/AcOH (1:3) at 60°C for 2 hours.
- O-Allylation :
Reaction Mechanism :
The process involves nucleophilic substitution at the phenolic oxygen, facilitated by K$$2$$CO$$3$$ as a base. Polar aprotic solvents like acetone enhance reaction efficiency by stabilizing the transition state.
Claisen Rearrangement for 8-Allyl Substitution
The Claisen rearrangement relocates the allyl group from position 7 to 8, forming a γ,δ-unsaturated ketone intermediate.
- Heating : 7-Allyloxy-2,3-diphenyl-4H-1-benzopyran-4-one (1.0 equiv) in diphenyl ether (10 mL/mmol) at 185°C for 3 hours.
- Workup : Cooling to room temperature, dilution with hexane, and filtration yield 8-allyl-7-hydroxy-2,3-diphenyl-4H-1-benzopyran-4-one.
Key Observations :
Propargylation and Ene-Yne Metathesis
To install the prop-2-en-1-yl group, propargyl bromide is employed, followed by Grubbs’ II-catalyzed metathesis.
- Reagents : Propargyl bromide (1.2 equiv), K$$2$$CO$$3$$ (2.5 equiv).
- Conditions : Reflux in acetone (8 hours).
- Product : 8-Allyl-7-(prop-2-yn-1-yloxy)-2,3-diphenyl-4H-1-benzopyran-4-one.
- Catalyst : Grubbs’ II (10 mol%).
- Conditions : Dry CH$$2$$Cl$$2$$, reflux under N$$_2$$ (6 hours).
- Outcome : Formation of this compound via 8-membered oxepine intermediate.
Challenges :
- Grubbs’ I catalyst failed to induce cyclization, underscoring the necessity of second-generation catalysts for strained systems.
- Yield : 46% after chromatography.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chromenone formation | H$$2$$SO$$4$$, 120°C | 68 | 95 |
| O-Allylation | Allyl bromide, K$$2$$CO$$3$$ | 84 | 98 |
| Claisen rearrangement | Diphenyl ether, 185°C | 75 | 97 |
| Ene-yne metathesis | Grubbs’ II, CH$$2$$Cl$$2$$ | 46 | 90 |
Key Insights :
- The Claisen rearrangement and O-allylation steps exhibit high efficiency, while metathesis remains a bottleneck due to catalyst sensitivity.
- Silica gel chromatography (20% EtOAc/hexane) effectively purifies intermediates.
Challenges and Optimization Strategies
Catalyst Selection in Metathesis
Grubbs’ II catalyst outperforms first-generation analogs in ene-yne RCM due to enhanced stability and activity toward strained alkenes. Screening alternative catalysts (Hoveyda-Grubbs, Zhan-1B) may improve yields.
Solvent Effects
Nonpolar solvents (e.g., CH$$2$$Cl$$2$$) favor metathesis by stabilizing the transition state, whereas polar aprotic solvents (DMF, DMSO) promote side reactions.
Temperature Control
Exceeding 40°C during metathesis leads to dimerization of the allyl group, reducing yields. Strict temperature control (<35°C) is advised.
Chemical Reactions Analysis
Types of Reactions: 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one ring can be reduced to form chroman-4-ol derivatives.
Substitution: The allyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Quinone derivatives.
Reduction: Chroman-4-ol derivatives.
Substitution: Various substituted chromen-4-one derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The biological activity of 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their distinguishing features are summarized below:
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1700 cm⁻¹) would align with pyran-2-ones (e.g., 7a: 1704 cm⁻¹) .
- NMR : Aromatic protons from diphenyl groups (δ 6.5–8.0 ppm) and propenyl protons (δ 5.0–6.0 ppm) would dominate, differing from analogs like D-10248 (prenyl δ 1.6–1.7 ppm) .
- MS : Molecular ion peaks (e.g., 7a: m/z 270 [M⁺]) suggest fragmentation patterns dominated by loss of substituents (e.g., propenyl or benzoyl groups) .
Biological Activity
7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one, also known as a derivative of chromene, has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.39 g/mol. The compound features a chromene backbone, which is essential for its biological activity.
Anticancer Activity
Numerous studies have reported the anticancer properties of chromene derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Tubulin Polymerization : Some analogs interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the development of new anticancer agents .
- Reactive Oxygen Species (ROS) Scavenging : Compounds exhibiting antioxidant properties can reduce oxidative stress in cancer cells, thereby enhancing their cytotoxic effects .
Antimicrobial Activity
The antimicrobial potential of 7-Hydroxy derivatives has been explored in various studies:
- Broad-Spectrum Antimicrobial Effects : Research indicates that certain chromene derivatives possess significant antibacterial and antifungal activities against a range of pathogens. These effects are attributed to their ability to disrupt microbial cell membranes .
Anti-inflammatory Properties
The anti-inflammatory effects of chromene derivatives are noteworthy:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that these compounds can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Modulation of Inflammatory Pathways : Some derivatives inhibit the NF-kB signaling pathway, which plays a critical role in inflammation .
Case Study 1: Anticancer Efficacy
A study assessed the cytotoxic effects of a related chromene derivative on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated an IC50 value of approximately 10 µM, indicating potent anticancer activity through apoptosis induction via ROS generation .
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Candida albicans revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 25 µg/mL and 30 µg/mL respectively, showcasing its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of chromene derivatives. Key modifications in substituents on the benzopyran ring can enhance specific activities:
Q & A
Q. What are the recommended safety protocols for handling 7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one in laboratory settings?
- Methodological Answer: Follow OSHA HCS and GHS guidelines for acute toxicity and skin/eye irritation . Use NIOSH- or EN 166-certified PPE, including face shields, gloves (e.g., nitrile), and respiratory protection (e.g., P95 filters for low exposure). Ensure proper ventilation and avoid dust formation during synthesis or handling . Implement engineering controls like fume hoods and conduct regular exposure monitoring.
Q. How can FT-IR spectroscopy be utilized to confirm the structural integrity of this compound?
- Methodological Answer: FT-IR analysis should target key functional groups:
- O-H stretch : ~3266 cm⁻¹ (phenolic hydroxyl) .
- C=O stretch : ~1705 cm⁻¹ (benzopyran-4-one carbonyl) .
- Aromatic C=C : Peaks between 1515–1627 cm⁻¹ .
Compare spectra with structurally similar benzopyran derivatives (e.g., daidzein or genistein) to validate substituent positions .
Q. What synthetic routes are reported for benzopyran-4-one derivatives, and how can they be adapted for this compound?
- Methodological Answer: Common methods include:
- Claisen-Schmidt condensation for aryl-substituted benzopyrans .
- Allylation reactions to introduce the prop-2-en-1-yl group at position 8, using allyl bromides under basic conditions .
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with HPLC (C18 column, methanol/water mobile phase) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for benzopyran derivatives be resolved during structural elucidation?
- Methodological Answer: Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals. For example:
- HSQC correlates C-H couplings to assign substituent positions .
- X-ray crystallography provides definitive structural confirmation, as demonstrated for 8-benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one . Reference crystallographic databases (e.g., CCDC) for analogous structures .
Q. What strategies address the lack of physicochemical data (e.g., logP, solubility) for this compound?
- Methodological Answer:
- Experimental determination : Use shake-flask method for logP (octanol/water partitioning) .
- Computational prediction : Employ QSPR models (e.g., EPI Suite) to estimate properties like water solubility or vapor pressure .
- Thermogravimetric analysis (TGA) for decomposition temperature and stability under varying humidity .
Q. How do substituents (e.g., allyl, phenyl groups) influence the compound’s biological activity?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies :
- Replace the 8-allyl group with methyl or hydroxypropyl variants to assess impact on cytotoxicity .
- Test derivatives in enzyme inhibition assays (e.g., phosphatidylinositol 3-kinase) using protocols similar to LY294002, a morpholinyl-substituted benzopyran .
- Compare IC₅₀ values across analogs to identify critical substituents .
Q. What are the stability challenges for this compound under varying pH and temperature conditions?
- Methodological Answer:
- Perform accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Use pH-rate profiling (pH 1–13 buffers) to identify hydrolysis-sensitive regions. For example, the 7-hydroxy group may undergo oxidation at alkaline pH .
- Stabilize formulations using antioxidants (e.g., BHT) or lyophilization .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across structurally similar benzopyrans?
- Methodological Answer:
- Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Validate purity (>95% by HPLC) to exclude confounding effects from impurities .
- Use molecular docking to compare binding affinities with target proteins (e.g., PI3Kγ), correlating computational results with experimental IC₅₀ values .
Tables for Key Data
Q. Table 1: Key FT-IR Peaks for Structural Validation
| Functional Group | Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|
| O-H (phenolic) | 3266 | 7-Hydroxy-4-nitrophenyl derivative |
| C=O (benzopyran) | 1705 | Genistein |
| Aromatic C=C | 1515–1627 | 8-Benzoyl derivative |
Q. Table 2: Recommended PPE for Laboratory Handling
| Equipment | Standard | Application |
|---|---|---|
| Respirator | NIOSH P95 | Low dust exposure |
| Gloves | Nitrile (0.1 mm) | Skin protection |
| Eye Protection | EN 166 face shield | Splash prevention |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
